molecular formula C14H13NO4S B2447664 2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester CAS No. 302803-01-6

2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

Cat. No.: B2447664
CAS No.: 302803-01-6
M. Wt: 291.32
InChI Key: ZMTZGWGREAHCNN-UHFFFAOYSA-N
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Description

2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester is a thiophenecarboxylic acid.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-14(17)11-8-4-2-6-10(8)20-13(11)15-12(16)9-5-3-7-19-9/h3,5,7H,2,4,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTZGWGREAHCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester is a bioactive small molecule with potential therapeutic applications. Its molecular formula is C14H13NO4SC_{14}H_{13}NO_{4}S and it has a molecular weight of 291.32 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13NO4SC_{14}H_{13}NO_{4}S
  • Molecular Weight : 291.32 g/mol
  • CAS Number : 302803-01-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds related to thiophene derivatives exhibit significant antimicrobial properties. A study evaluating similar thienopyrimidinone derivatives demonstrated notable antimicrobial activity against various bacterial strains, suggesting that the structural features of thiophenes contribute to their efficacy in inhibiting microbial growth .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. For instance, derivatives of thiophene have been evaluated for their cytotoxic effects on cancer cell lines, including breast cancer (MCF-7). The MTT assay results showed that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Doxorubicin .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in malignant cells.
  • Disruption of Cell Cycle : Analysis indicates that certain derivatives affect the cell cycle progression in cancer cells, leading to growth arrest .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant efficacy against various bacterial strains with lower MIC values compared to controls.
Anticancer ActivityMTT assays showed strong cytotoxic effects on MCF-7 cells; some compounds displayed IC50 values comparable to Doxorubicin.
Structure-Activity RelationshipIdentified key structural features that enhance biological activity; emphasized the importance of the thiophene ring in antimicrobial efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. The structural complexity allows it to interact with biological targets, such as enzymes or receptors involved in tumor growth. For instance, compounds with similar thiophene structures have demonstrated significant antimitotic activity against human tumor cells, suggesting that derivatives of this compound could exhibit similar properties .

Antioxidant and Antibacterial Properties

Research into related thiophene derivatives indicates that they possess notable antioxidant and antibacterial activities. For example, certain thiophene carboxamide derivatives have shown significant inhibition against pathogenic bacteria like Staphylococcus aureus and E. coli, which may be attributed to specific substituents on the benzene ring that enhance hydrophilicity and bioactivity . This suggests that 2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester could similarly be explored for its antibacterial effects.

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps utilizing reagents such as furfural for the furan component along with various thiophene precursors. Techniques like chromatography are employed to purify the final product, ensuring high yield and purity. The compound can undergo various chemical reactions, making it versatile for further modifications in drug design.

Case Studies

  • Anticancer Screening : A study conducted by the National Cancer Institute (NCI) assessed compounds structurally related to this compound across multiple cancer cell lines. The results indicated promising activity levels that warrant further investigation into their mechanisms of action and therapeutic potential .
  • Antioxidant Evaluation : In vitro studies on similar thiophene derivatives demonstrated their effectiveness in scavenging free radicals, indicating that this compound may also possess significant antioxidant properties .

Q & A

Q. What are the established synthetic routes for preparing derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate scaffolds, and how can these methods be adapted for the target compound?

  • Methodological Answer : The core scaffold can be synthesized via cyclization reactions using sulfur and triethylamine under reflux ( ). For derivatives with acylated amino groups (e.g., furanyl(oxo)methyl), Schiff base formation is effective:
  • React the amino precursor (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) with aldehydes/ketones (e.g., furfural derivatives) in ethanol with glacial acetic acid as a catalyst ().
  • Key Steps : Reflux for 3–5 hours, followed by recrystallization (ethanol) for purification ().
  • Example : A 99% yield was reported for a Schiff base derivative using 2-hydroxynaphthaldehyde ().

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
CyclizationS, Et₃N, reflux (1 hr)Moderate
Schiff Base FormationAldehyde, EtOH, glacial AcOH (3–5 hr)High (99%)
CondensationPhenyl isothiocyanate, EtOH63%

Q. How is structural characterization of this compound and its derivatives performed, and what spectral markers are critical?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include cyclopentane CH₂ signals (δ 2.25–2.80 ppm) and aromatic protons (δ 7.35–8.00 ppm). The C=O stretch (IR: ~1700 cm⁻¹) and C=N (IR: ~1600 cm⁻¹) confirm functional groups ().
  • Mass Spectrometry : HRMS-ESI validates molecular weight (e.g., experimental m/z 390.1370 matches calculated values) ().

Q. Table 2: NMR Data for Representative Derivatives

DerivativeCyclopentane CH₂ (δ, ppm)Aromatic CH (δ, ppm)Reference
Fluorobenzoyl derivative2.25–2.807.35–8.00
Hydroxynaphthyl Schiff base2.60–2.907.20–7.80

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Methodological Answer :
  • Antiviral Activity : Derivatives with fluorobenzoyl groups inhibited influenza virus polymerase ().
  • Anticancer Potential : Analogues like C22–C26 showed anti-breast cancer activity in computational docking studies ().
  • Anticonvulsant Activity : Schiff base derivatives demonstrated efficacy in seizure models ().

Advanced Research Questions

Q. How can low yields in multi-step syntheses (e.g., 22% in Petasis reactions) be optimized for this compound?

  • Methodological Answer :
  • Solvent/Catalyst Screening : Replace HFIP with polar aprotic solvents (e.g., DMF) to enhance reactivity ().
  • Catalyst Optimization : Use molecular sieves or Lewis acids (e.g., ZnCl₂) to accelerate imine formation ().
  • Reaction Monitoring : Employ TLC or in situ NMR to identify bottlenecks (e.g., intermediate stability).

Q. What computational strategies are suitable for predicting the pharmacological profile of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to assess binding to targets like influenza polymerase PB1 subunit ().
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing furanyl groups) with bioactivity using Gaussian-based descriptors ().
  • ADMET Prediction : SwissADME predicts bioavailability; furanyl groups may enhance metabolic stability.

Q. How can contradictory data on biological activity (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Methodological Answer :
  • Mechanistic Studies : Use SPR or ITC to validate target engagement ().
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites ().
  • Dose-Response Optimization : Adjust formulations (e.g., PEGylation) to improve pharmacokinetics ().

Data Contradiction Analysis

  • Yield Discrepancies : reports 99% yield for Schiff bases vs. 22% for Petasis reactions (). This highlights the need for reaction condition tuning (e.g., catalyst, solvent).
  • Biological Variability : Antiviral activity in vs. anticancer focus in suggests scaffold versatility but requires target-specific optimization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

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